molecular formula C31H50N7O17P3S B1241630 cis-geranoyl-CoA

cis-geranoyl-CoA

Cat. No.: B1241630
M. Wt: 917.8 g/mol
InChI Key: FWLPCGPDGSQPGT-WJGFBNMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-geranoyl-CoA is the S-geranoyl derivative of coenzyme A. It has a role as a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Role in Plant Metabolism

cis-geranoyl-CoA is involved in important metabolic processes in plants. Nikolau, Ohlrogge, and Wurtele (2003) describe it as a key player in isoprenoid metabolism, a critical pathway for plant growth and development. This pathway produces essential molecules like chlorophyll, carotenoids, and plant hormones. The exact function of this compound in this process is still being explored, but it is believed to be crucial for the synthesis of certain isoprenoids (Nikolau, Ohlrogge, & Wurtele, 2003).

Involvement in Microbial Degradation

Díaz-Pérez et al. (2004) studied the role of this compound in the degradation of acyclic isoprenoids in Pseudomonas aeruginosa, a bacterium. Their research identifies genes in the bacterium that facilitate the breakdown of isoprenoids, such as geranoyl-CoA, into simpler compounds. This suggests its involvement in microbial pathways that could be harnessed for environmental or industrial applications (Díaz-Pérez, Zavala-Hernández, Cervantes, & Campos‐García, 2004).

Biotechnological Applications

Cheng, Zhao, Xian, and Xie (2020) demonstrate the use of this compound in genetic engineering to enhance the production of cis-abienol, a compound used in fragrances. By manipulating the biosynthetic pathways in Escherichia coli, they increased the production of cis-abienol, highlighting the potential of this compound in industrial biotechnology for the production of valuable compounds (Cheng, Zhao, Xian, & Xie, 2020).

Properties

Molecular Formula

C31H50N7O17P3S

Molecular Weight

917.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-3,7-dimethylocta-2,6-dienethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,13,16-17,20,24-26,30,41-42H,6,8-12,14-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-13+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

FWLPCGPDGSQPGT-WJGFBNMQSA-N

Isomeric SMILES

CC(=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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